molecular formula C9H6F2N4O3 B11055039 3-Amino-6,7-difluoroquinoxaline-2-carboxamide 1,4-dioxide

3-Amino-6,7-difluoroquinoxaline-2-carboxamide 1,4-dioxide

Cat. No.: B11055039
M. Wt: 256.17 g/mol
InChI Key: CERXKUDOYOKRQA-UHFFFAOYSA-N
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Description

3-Amino-6,7-difluoroquinoxaline-2-carboxamide 1,4-dioxide is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6,7-difluoroquinoxaline-2-carboxamide 1,4-dioxide typically involves the nucleophilic substitution of fluorine atoms in 6,7-difluoroquinoxaline derivatives. Common reagents used in these reactions include dialkylamines, sodium azide, and sodium methoxide . The reaction conditions often involve heating the reactants in a suitable solvent, such as dimethylformamide (DMF), to facilitate the substitution process.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, starting from commercially available precursors. The key steps include the introduction of amino and carboxamide groups, followed by the oxidation of the quinoxaline ring to form the 1,4-dioxide structure. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,7-difluoroquinoxaline-2-carboxamide 1,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Dialkylamines: Used for nucleophilic substitution reactions.

    Sodium Azide:

    Sodium Methoxide: Utilized for methoxylation reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 3-Amino-6,7-difluoroquinoxaline-2-carboxamide 1,4-dioxide involves several pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6,7-difluoroquinoxaline-2-carboxamide 1,4-dioxide is unique due to the presence of fluorine atoms, which enhance its stability and bioavailability. Additionally, its ability to target hypoxic tumor cells and inhibit HIF-1α makes it a valuable compound for cancer research.

Properties

Molecular Formula

C9H6F2N4O3

Molecular Weight

256.17 g/mol

IUPAC Name

3-amino-6,7-difluoro-1,4-dioxidoquinoxaline-1,4-diium-2-carboxamide

InChI

InChI=1S/C9H6F2N4O3/c10-3-1-5-6(2-4(3)11)15(18)8(12)7(9(13)16)14(5)17/h1-2H,12H2,(H2,13,16)

InChI Key

CERXKUDOYOKRQA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)[N+](=C(C(=[N+]2[O-])C(=O)N)N)[O-]

Origin of Product

United States

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